molecular formula C13H9BrN2O4 B14729331 1,1'-(Bromomethylene)bis(4-nitrobenzene) CAS No. 5397-83-1

1,1'-(Bromomethylene)bis(4-nitrobenzene)

Katalognummer: B14729331
CAS-Nummer: 5397-83-1
Molekulargewicht: 337.12 g/mol
InChI-Schlüssel: DSTCKYXFMAENQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Bromomethylene)bis(4-nitrobenzene) is a chemical compound with the molecular formula C13H9BrN2O4 It is characterized by the presence of bromomethylene and nitrobenzene groups

Vorbereitungsmethoden

The synthesis of 1,1’-(Bromomethylene)bis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl bromide with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1,1’-(Bromomethylene)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Bromomethylene)bis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,1’-(Bromomethylene)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromomethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro groups can participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

1,1’-(Bromomethylene)bis(4-nitrobenzene) can be compared with other similar compounds such as:

    1-Bromo-4-nitrobenzene: Similar in structure but lacks the additional nitrobenzene group.

    1-Iodo-4-nitrobenzene: Contains an iodine atom instead of bromine, leading to different reactivity and applications.

    1,1’-(Iodomethylene)bis(4-nitrobenzene): Similar structure but with iodine instead of bromine, affecting its chemical properties and reactivity.

The uniqueness of 1,1’-(Bromomethylene)bis(4-nitrobenzene) lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.

Eigenschaften

CAS-Nummer

5397-83-1

Molekularformel

C13H9BrN2O4

Molekulargewicht

337.12 g/mol

IUPAC-Name

1-[bromo-(4-nitrophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H9BrN2O4/c14-13(9-1-5-11(6-2-9)15(17)18)10-3-7-12(8-4-10)16(19)20/h1-8,13H

InChI-Schlüssel

DSTCKYXFMAENQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.